![molecular formula C17H17N3O6S B2818812 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 900000-87-5](/img/structure/B2818812.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a benzo[d][1,3]dioxole moiety, a sulfamoylphenethyl group, and an oxalamide linkage, which collectively contribute to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the sulfamoylphenethyl group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with a suitable phenethylamine derivative under appropriate conditions.
Formation of the oxalamide linkage: The final step involves the coupling of the intermediate with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigation of its potential as an enzyme inhibitor or receptor modulator.
Medicine: Evaluation of its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Use in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating the cell cycle and inhibiting key enzymes involved in cell proliferation. The compound may also interact with receptors or enzymes in microbial cells, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a sulfamoylphenethyl group, and an oxalamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of benzo[d][1,3]dioxol-5-yl and 4-sulfamoylphenethyl precursors via nucleophilic substitution or coupling reactions.
- Step 2 : Oxalamide bond formation using oxalyl chloride or activated esters under inert atmospheres (N₂/Ar) to minimize hydrolysis .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reactivity .
- Key Variables : Temperature (reflux vs. room temperature), stoichiometric ratios, and catalyst use (e.g., triethylamine for deprotonation) .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are discrepancies resolved?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzo[d][1,3]dioxole and sulfamoylphenethyl groups. Discrepancies in peak assignments are resolved using 2D techniques (e.g., COSY, HSQC) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula and detects impurities .
Q. How does the sulfamoyl group influence solubility, and what formulation strategies mitigate poor aqueous solubility?
- Solubility Challenges : The sulfamoyl group enhances polarity but may aggregate in aqueous media. LogP values (predicted ~2.5–3.5) suggest moderate hydrophobicity .
- Formulation Strategies :
- Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
- Nanoparticle encapsulation or pro-drug derivatization for in vivo studies .
Q. What stability issues arise during storage, and how are they managed?
- Degradation Pathways : Hydrolysis of the oxalamide bond under acidic/basic conditions or via enzymatic cleavage .
- Storage Recommendations :
- Store at –20°C in anhydrous DMSO under nitrogen.
- Conduct accelerated stability studies (40°C/75% RH) to assess shelf life .
Advanced Research Questions
Q. What hypotheses explain the compound’s anticancer activity, and how are they tested experimentally?
- Mechanistic Hypotheses :
- Inhibition of kinase pathways (e.g., PI3K/AKT) via sulfamoyl-amide interactions with ATP-binding pockets .
- Induction of apoptosis through caspase-3/7 activation .
- Experimental Validation :
- Kinase Assays : Use recombinant enzymes (e.g., EGFR, VEGFR) and measure IC₅₀ via fluorescence polarization.
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and Western blotting for cleaved PARP .
Q. How do structural modifications (e.g., substituent variation) alter bioactivity in structure-activity relationship (SAR) studies?
- Key Modifications :
- Replace sulfamoyl with nitro or methoxy groups to assess electronic effects on target binding .
- Vary phenethyl chain length to optimize steric compatibility with hydrophobic pockets .
- SAR Analysis :
- Compare IC₅₀ values across analogs in cell viability assays (e.g., MTT).
- Perform molecular docking to predict binding affinities (e.g., AutoDock Vina) .
Q. What computational models predict target interactions, and how are they validated?
- Modeling Approaches :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
- Pharmacophore Mapping : Identify critical H-bond donors (amide/sulfamoyl) and aromatic features .
- Validation :
- Mutagenesis studies (e.g., alanine scanning) to confirm key residues in predicted binding sites .
Q. How are contradictory bioactivity data resolved across cell lines or assays?
- Case Example : Discrepant IC₅₀ values in CCRF-CEM (leukemia) vs. MIA PaCa-2 (pancreatic cancer) may stem from differential expression of efflux pumps (e.g., P-gp) .
- Resolution Strategies :
- Use inhibitors (e.g., verapamil) to block efflux pumps and reassess potency.
- Profile gene expression (RNA-seq) to identify resistance mechanisms .
Q. What strategies optimize pharmacokinetics (PK) for in vivo studies?
- PK Challenges : Rapid clearance due to high metabolic liability (amide/sulfamoyl hydrolysis) .
- Optimization :
- Prodrug Design : Mask polar groups with acetyl or PEGylated moieties.
- Formulation : Liposomal encapsulation to prolong half-life .
Q. How does the compound’s reactivity with biomolecules (e.g., serum albumin) affect efficacy?
- Serum Binding : Assess via equilibrium dialysis or fluorescence quenching. High binding (>90%) may reduce free drug availability .
- Mitigation : Structural tweaks to reduce albumin affinity (e.g., bulkier substituents) .
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c18-27(23,24)13-4-1-11(2-5-13)7-8-19-16(21)17(22)20-12-3-6-14-15(9-12)26-10-25-14/h1-6,9H,7-8,10H2,(H,19,21)(H,20,22)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMOWMUZMWFFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.